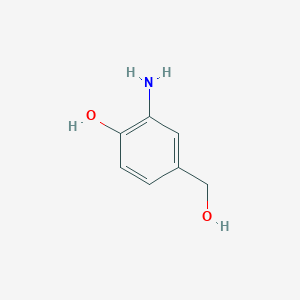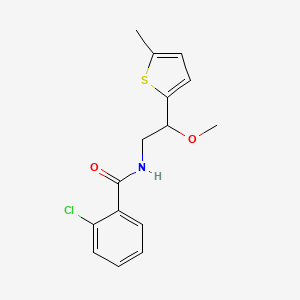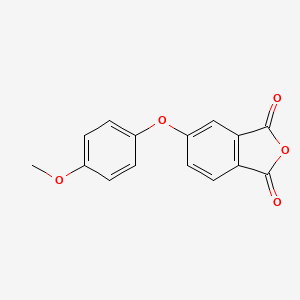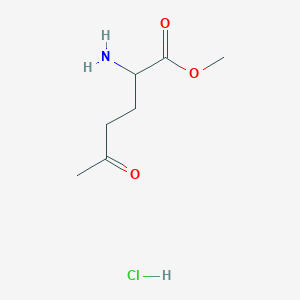![molecular formula C15H13BrClNOS B2954962 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide CAS No. 338956-06-2](/img/structure/B2954962.png)
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” is a chemical compound with the molecular formula C10H12BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a carboxamide group and a sulfanyl group . The sulfanyl group is further attached to a bromophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds undergo nucleophilic substitution reactions . These reactions typically involve the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
- N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide and related compounds are utilized in various chemical transformations. For instance, they are involved in rearrangements and halogenation reactions, as demonstrated by Acheson, Prince, and Procter (1979) in their study of indole rearrangements where similar compounds underwent transformation in the presence of halogens (Acheson, Prince, & Procter, 1979).
Material Science and Polymer Research
- Compounds similar to this compound are used in material science, particularly in the development of new polymers. Shabanian et al. (2015) explored the use of related compounds in enhancing the thermal properties and flammability of polyamides, highlighting their relevance in material innovation (Shabanian et al., 2015).
Pharmacological Applications
- In pharmacology, derivatives of this compound have been studied for their potential medicinal properties. For example, Ilies et al. (2003) researched halogenated sulfonamides, a category that includes compounds structurally related to this compound, for their inhibition of carbonic anhydrase isozymes, which has implications in tumor treatment (Ilies et al., 2003).
Organic Synthesis and Catalysis
- These compounds are also important in the field of organic synthesis and catalysis. Research by Fritz et al. (2011) on sulfinamides, which are structurally related, demonstrates their utility in converting amino alcohols into morpholines, showcasing their role in complex organic synthesis processes (Fritz et al., 2011).
Zukünftige Richtungen
The future directions for “N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide” could involve further studies on its potential antimicrobial and anticancer activities . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties in greater detail.
Eigenschaften
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWWDLJDAFUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2954881.png)


![N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2954884.png)


![Methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)
![3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2954890.png)


![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)
![1-[(1S)-1-Azidopropyl]-4-fluorobenzene](/img/structure/B2954901.png)
